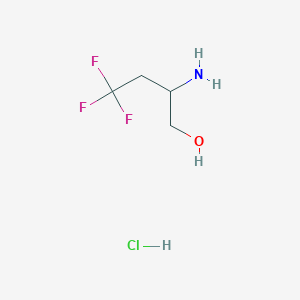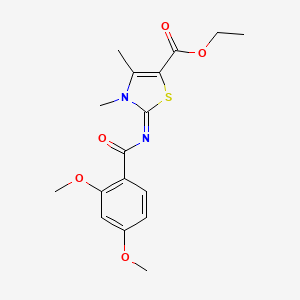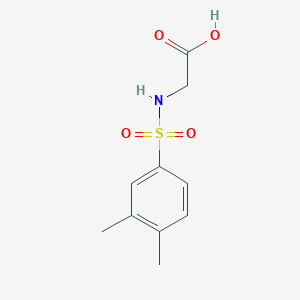![molecular formula C24H25NO4 B2548389 2-[(3R,4S)-3-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid CAS No. 2490314-46-8](/img/structure/B2548389.png)
2-[(3R,4S)-3-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asymmetric Synthesis Analysis
The first paper discusses the asymmetric synthesis of piperidinedicarboxylic acid derivatives, which are closely related to the compound , "2-[(3R,4S)-3-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid". The synthesis of these derivatives involves multiple steps, starting from L-aspartic acid beta-tert-butyl ester or N-Cbz-beta-alanine. Key steps include alkylation, hydroboration, oxidation, and reductive amination, leading to the formation of enantiomerically pure compounds. The overall yields reported are 38% for (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid and 28% for (3R,4S)-4-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid, indicating a moderately efficient synthesis process .
Molecular Structure Analysis
The second paper provides insights into the molecular structure of a complex formed by 1-piperidineacetic acid with 2,4-dinitrophenol. The crystal structure was determined using X-ray diffraction, revealing a triclinic space group and the formation of two non-equivalent complexes through hydrogen bonds. The study also utilized PM3 and SAM1 methods for structure optimization and FTIR spectroscopy to confirm the presence of N–H⋯O and O–H⋯O hydrogen bonds. Although the compound studied is not identical to the one , the analysis of hydrogen bonding and crystal structure can provide valuable information for understanding similar piperidine-based compounds .
Chemical Reactions Analysis
The synthesis methods described in the first paper involve several chemical reactions that are fundamental to the formation of piperidine derivatives. These reactions include alkylation, which introduces an allyl group; hydroboration, which converts an alkene to an alcohol; oxidation, which transforms the alcohol into an aldehyde; and reductive amination, which closes the ring structure to form the piperidine derivative. These reactions are crucial for constructing the piperidine ring and introducing the desired stereochemistry .
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of "2-[(3R,4S)-3-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid", the synthesis and structural analysis of related compounds offer some insights. The physical properties such as solubility, melting point, and crystallinity can be inferred from the synthesis yields and crystallographic data. The chemical properties, including reactivity and stability, can be deduced from the types of reactions used in the synthesis and the nature of the hydrogen bonds observed in the crystal structure .
Applications De Recherche Scientifique
Fluorescent Compounds Synthesis
A study by Sanap and Samant (2012) explored the synthesis of fluorescent compounds using different 7,8-disubstituted coumarin 4-acetic acids, which have applications in various fields including chemical sensing and bioimaging (Sanap & Samant, 2012).
Protection of Hydroxy-Groups in Synthesis
Gioeli and Chattopadhyaya (1982) discussed the use of the fluoren-9-ylmethoxycarbonyl (Fmoc) group for protecting hydroxy-groups in synthesis, highlighting its stability and ease of removal, which is vital in the synthesis of complex organic molecules (Gioeli & Chattopadhyaya, 1982).
Fluorescent pH Sensors
Yang et al. (2013) synthesized a heteroatom-containing organic fluorophore demonstrating aggregation-induced emission (AIE) and intramolecular charge transfer (ICT), used as a fluorescent pH sensor. This has potential applications in environmental and biological sensing (Yang et al., 2013).
Luminescent Properties of Copolymers
Ramírez-Gómez et al. (2017) studied the luminescent properties of copolymers containing fluorene units. These polymers are used in applications like fluorescent tagging for imaging microstructures (Ramírez-Gómez et al., 2017).
Solid-Phase Synthesis of N-alkylhydroxamic Acids
Mellor and Chan (1997) presented a method involving fluoren-9-ylmethoxycarbonyl for the synthesis of N-alkylhydroxamic acids. This has implications in the development of new pharmaceuticals and chemical intermediates (Mellor & Chan, 1997).
Electrochemical Synthesis
Liu and Romero (1998) explored the electrochemical oxidation of beta-dicarbonyl compounds, indicating potential applications in chemical synthesis and industrial processes (Liu & Romero, 1998).
Sugar Fragmentation in the Maillard Reaction
Davidek et al. (2006) investigated sugar fragmentation in the Maillard reaction, which is crucial in food chemistry and the understanding of flavor and aroma compounds formation (Davidek et al., 2006).
Cyclization of N-acyliminium Ions
Mooiweer et al. (1987) examined cyclizations of N-acyliminium ions to synthesize pyrrolidines and piperidines, relevant in pharmaceutical chemistry (Mooiweer et al., 1987).
Adsorption Thermodynamics in Herbicide Detection
Khan and Akhtar (2011) studied the adsorption behavior of 2,4,5-trichlorophenoxy acetic acid on a nano-composite material, which has applications in environmental monitoring and pesticide detection (Khan & Akhtar, 2011).
Propriétés
IUPAC Name |
2-[(3R,4S)-3-ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c1-2-16-14-25(12-11-17(16)13-23(26)27)24(28)29-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h2-10,16-17,22H,1,11-15H2,(H,26,27)/t16-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZKHCLMKVZTEC-IRXDYDNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN(CCC1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN(CC[C@H]1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3R,4S)-3-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1,2,4,5-tetrahydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2548308.png)

![5-(3-chloro-4-fluorophenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2548311.png)
![1-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethane-1,2-dione](/img/structure/B2548313.png)
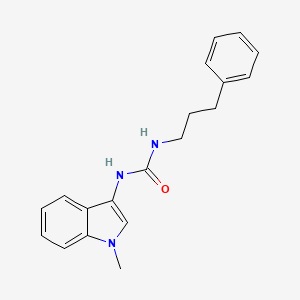
![2-[5-Bromo-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindol-3-yl]acetic acid](/img/structure/B2548315.png)
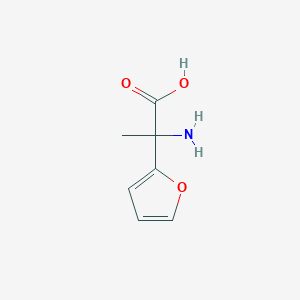
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2548318.png)
![[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl][4-(4-methoxyphenyl)piperazino]methanone](/img/structure/B2548320.png)
![N-cyclopentyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2548321.png)
